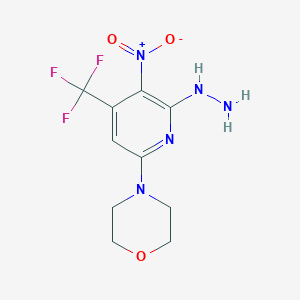
6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine
Overview
Description
6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine, also known as CPI-455, is a small molecule inhibitor that targets bromodomains, a protein domain that plays a key role in epigenetic regulation. Bromodomains are involved in the recognition of acetylated lysine residues on histones, which are important in the regulation of gene expression. CPI-455 has been shown to have potential therapeutic applications in cancer treatment, particularly in the treatment of hematological malignancies.
Mechanism Of Action
6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine works by inhibiting the activity of bromodomains, which play a key role in epigenetic regulation. Specifically, 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine binds to the bromodomain of the protein BRD4, which is known to be involved in the regulation of gene expression in cancer cells. By inhibiting the activity of BRD4, 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine is able to disrupt the expression of genes that are involved in the growth and survival of cancer cells.
Biochemical And Physiological Effects
6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of BRD4, 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the proliferation and migration of cancer cells. 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine has also been shown to have a synergistic effect when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and administer to cells. Additionally, 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine has been shown to have a high degree of selectivity for bromodomains, which reduces the risk of off-target effects. However, one limitation of using 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine in lab experiments is that it may not be effective in all types of cancer cells, which limits its potential therapeutic applications.
Future Directions
There are several potential future directions for research on 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine. One area of research could be to investigate the potential of 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine in combination with other cancer treatments, such as immunotherapy. Another area of research could be to investigate the potential of 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine in the treatment of other types of cancer, such as solid tumors. Additionally, future research could focus on developing more potent and selective inhibitors of bromodomains, which could have even greater potential as cancer therapeutics.
Scientific Research Applications
6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine has been the subject of several scientific studies, which have investigated its potential therapeutic applications in cancer treatment. One study found that 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine was effective in inhibiting the growth of acute myeloid leukemia (AML) cells both in vitro and in vivo. Another study found that 6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine was effective in inhibiting the growth of diffuse large B-cell lymphoma (DLBCL) cells, which are known to be dependent on the activity of bromodomain-containing proteins.
properties
IUPAC Name |
[6-morpholin-4-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N5O3/c11-10(12,13)6-5-7(17-1-3-21-4-2-17)15-9(16-14)8(6)18(19)20/h5H,1-4,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMULEBKKFXBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)[N+](=O)[O-])NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Morpholin-4'-yl-3-nitro-4-(trifluoromethyl)-pyridin-2-ylhydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



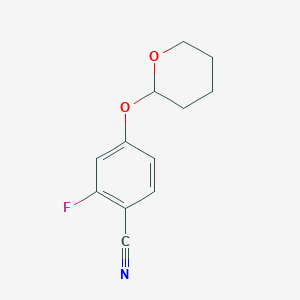
![1-[(2-Chlorophenyl)methyl]pyrazol-4-ol](/img/structure/B1458370.png)
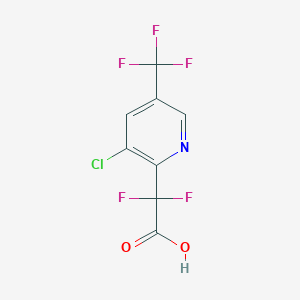
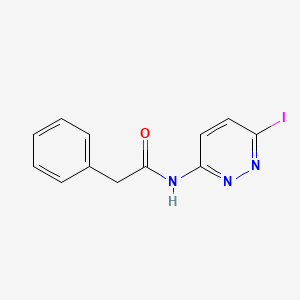

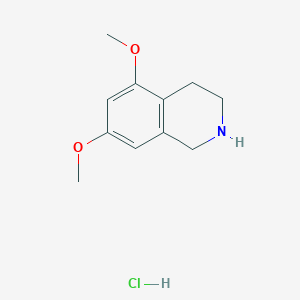

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid](/img/structure/B1458382.png)
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid](/img/structure/B1458383.png)

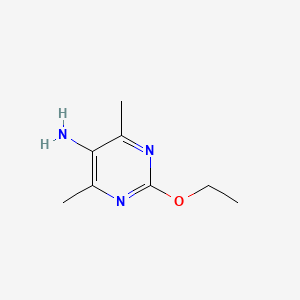

![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1458389.png)
![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1458390.png)